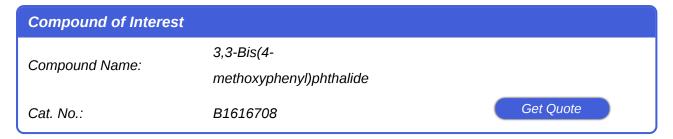


# In-Depth Technical Guide: Physical Characteristics of 3,3-Bis(4-methoxyphenyl)phthalide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3,3-Bis(4-methoxyphenyl)phthalide**, with the CAS Number 6315-80-6, is a diarylphthalide derivative. Diarylphthalides are a class of compounds that have garnered interest in various fields of chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and spectroscopic characteristics of **3,3-Bis(4-methoxyphenyl)phthalide**. The information presented herein is compiled from publicly available scientific literature and chemical data sources.

# **Chemical Structure and Properties**

The fundamental structure of **3,3-Bis(4-methoxyphenyl)phthalide** consists of a phthalide core substituted with two 4-methoxyphenyl (anisyl) groups at the 3-position.

Table 1: General and Physical Properties of 3,3-Bis(4-methoxyphenyl)phthalide



Property	Value	Source(s)
Chemical Name	3,3-Bis(4- methoxyphenyl)phthalide	N/A
CAS Number	6315-80-6	[1]
Molecular Formula	C22H18O4	[1]
Molecular Weight	346.38 g/mol	[1]
Boiling Point	~513.6 °C at 760 mmHg	
Flash Point	~225.9 °C	
Density	~1.233 g/cm³	
Appearance	Not specified in available literature	N/A
Solubility	Not specified in available literature	N/A

# **Spectroscopic Characteristics**

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **3,3-Bis(4-methoxyphenyl)phthalide**.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR: The proton NMR spectrum of the symmetrically substituted **3,3-Bis(4-methoxyphenyl)phthalide** is expected to show distinct signals for the methoxy group protons and the aromatic protons. The two 4-methoxyphenyl groups are chemically equivalent, simplifying the spectrum. The aromatic protons of these p-substituted rings typically present as a characteristic AA'BB' system of two doublets.[1]

<sup>13</sup>C NMR: The carbon NMR spectrum will show signals corresponding to the carbonyl carbon of the lactone, the sp³-hybridized C3 carbon, the carbons of the two equivalent methoxyphenyl groups, and the carbons of the phthalide aromatic ring.[1]



# Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions are detailed in the table below.[1]

Table 2: Characteristic FT-IR Vibrational Frequencies for 3,3-Bis(4-methoxyphenyl)phthalide

Functional Group	Vibration Type	Typical Wavenumber (cm <sup>-1</sup> )
Aromatic C-H	Stretch	3100 - 3000
Methoxy C-H	Stretch	2950 - 2830
Lactone C=O	Stretch	~1730 - 1710
Aromatic C=C	Stretch	1610 - 1500
C-O-C (Ether & Lactone)	Stretch	1260 - 1020

# Experimental Protocols Synthesis of 3,3-Bis(4-methoxyphenyl)phthalide

A common method for the synthesis of 3,3-diarylphthalides is the Friedel-Crafts acylation reaction.[1] While a specific detailed protocol for **3,3-Bis(4-methoxyphenyl)phthalide** is not readily available in the searched literature, a general procedure can be outlined based on the synthesis of analogous compounds. This typically involves the reaction of phthalic anhydride with an excess of anisole in the presence of a Lewis acid catalyst.

General Experimental Protocol (Hypothetical):

- Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), phthalic anhydride and a suitable solvent are added.
- Addition of Anisole: Anisole (at least 2 equivalents) is added to the mixture.
- Catalyst Addition: A Lewis acid catalyst (e.g., AlCl<sub>3</sub> or SnCl<sub>4</sub>) is added portion-wise at a controlled temperature (often 0 °C) to manage the exothermic reaction.



- Reaction: The reaction mixture is then typically heated to a specific temperature for a set period to ensure the completion of the acylation and subsequent intramolecular cyclization.
- Work-up: The reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
- Purification: The crude product is then isolated, for example by filtration, and purified.
   Purification is commonly achieved by recrystallization from a suitable solvent or by column chromatography.

Note: This is a generalized protocol and the specific conditions (solvent, catalyst, temperature, and reaction time) would need to be optimized for the synthesis of **3,3-Bis(4-methoxyphenyl)phthalide**.

# **Spectroscopic Analysis**

#### NMR Spectroscopy:

- Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>).
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).
   [2]

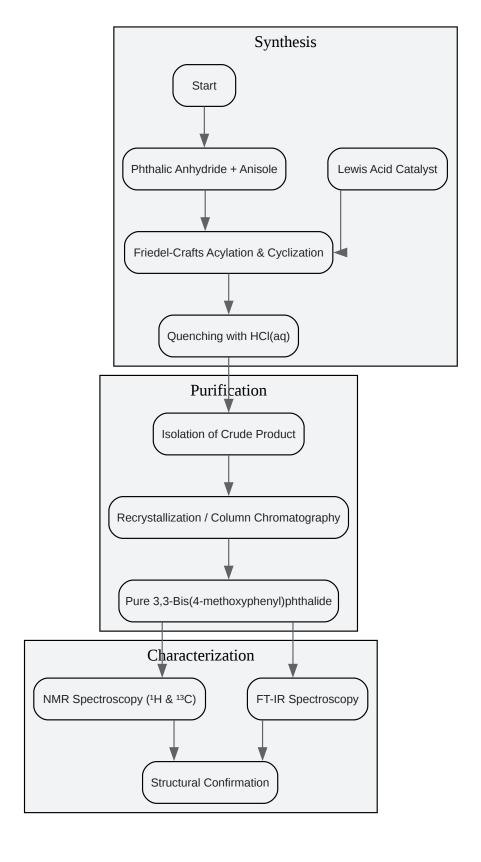
#### FT-IR Spectroscopy:

- Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or mixed with KBr to form a pellet.
- Data Acquisition: The FT-IR spectrum is recorded over a typical range of 4000-400 cm<sup>-1</sup>.

# **Experimental Workflow Diagram**

The following diagram illustrates a general workflow for the synthesis and characterization of **3,3-Bis(4-methoxyphenyl)phthalide**.





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## References

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